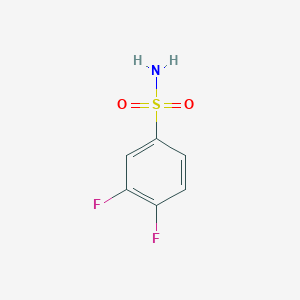

3,4-Difluorobenzenesulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVVRYNJTGHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356386 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108966-71-8 | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Difluorobenzenesulfonamide

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of 3,4-Difluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties

This compound is a fluorinated aromatic sulfonamide. The introduction of fluorine atoms can significantly influence the physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO₂S | - |

| Molecular Weight | 193.17 g/mol | [1] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | Not available (Predicted for 4-Fluorobenzenesulfonamide: 307.9±44.0 °C) | [2] |

| Density | Not available (Predicted for 4-Fluorobenzenesulfonamide: 1.428±0.06 g/cm³) | [2] |

| pKa | ~9.79 (Predicted) | - |

| Solubility | Soluble in water (qualitative for 4-Fluorobenzenesulfonamide). Quantitative data for this compound in water, ethanol, DMSO, and acetone is not readily available. Sulfonamides generally exhibit a range of solubilities depending on their structure and the solvent. | [2][3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Solvents (water, ethanol, DMSO, acetone)

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure (Qualitative):

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and vortex thoroughly.

-

Observe if the solid dissolves completely. If it does, the substance is soluble. If not, it is sparingly soluble or insoluble.

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other appropriate units.

Synthesis Workflow

The synthesis of this compound can be logically approached from 3,4-difluorobenzenesulfonyl chloride. The following diagram illustrates a general workflow.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

Objective: To synthesize this compound from 3,4-difluorobenzenesulfonyl chloride and ammonia.

Materials:

-

3,4-Difluorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.

-

Slowly add 3,4-difluorobenzenesulfonyl chloride to the cold, stirred ammonia solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the precipitated solid product by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium chloride.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals and determine the yield and melting point.

Biological Significance: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[4][5][6] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[7] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[4][5]

Carbonic Anhydrase Signaling Pathway

The general signaling pathway involving carbonic anhydrase is centered on its catalytic activity, which influences cellular pH and ion concentrations.

Caption: Inhibition of Carbonic Anhydrase by a potential inhibitor like this compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

-

Purified carbonic anhydrase isoenzyme

-

This compound (dissolved in a suitable solvent like DMSO)

-

Substrate (e.g., 4-nitrophenyl acetate)

-

Buffer solution (e.g., Tris-SO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of the inhibitor (or solvent control).

-

Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at a specific temperature.

-

Initiate the reaction by adding the substrate (4-nitrophenyl acetate).

-

Monitor the formation of the product (4-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 4-Fluorobenzenesulfonamide CAS#: 402-46-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 3,4-Difluorobenzenesulfonamide (CAS: 108966-71-8)

Disclaimer: There is a notable absence of published scientific literature detailing the specific biological activity, mechanism of action, and dedicated experimental protocols for 3,4-Difluorobenzenesulfonamide. This guide compiles available physicochemical data and provides a broader context based on the well-established roles of the sulfonamide functional group and fluorine substitution in medicinal chemistry. The experimental protocols and pathway diagrams presented are illustrative and based on general chemical principles, not on specific studies of this compound.

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and professionals in drug development. The document summarizes its known physicochemical properties, discusses its potential therapeutic relevance based on its structural motifs, and outlines a theoretical synthetic pathway.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties, gathered from various chemical suppliers, are summarized in the table below for easy reference.[1][2]

| Property | Value | Reference |

| CAS Number | 108966-71-8 | [1][2] |

| Molecular Formula | C₆H₅F₂NO₂S | [1][2] |

| Molecular Weight | 193.17 g/mol | |

| Appearance | White to Almost white powder/crystal | [1] |

| Melting Point | 86-93 °C | [1] |

| Purity | >97% (typical) | |

| SMILES String | NS(=O)(=O)c1ccc(F)c(F)c1 | |

| InChI Key | VFVVRYNJTGHAIE-UHFFFAOYSA-N |

Context in Medicinal Chemistry

While specific biological data for this compound is unavailable, its structural components—the sulfonamide group and vicinal fluorine atoms—are of significant interest in drug discovery.

The Sulfonamide Moiety

The sulfonamide functional group is a well-established pharmacophore. It is a cornerstone of "sulfa drugs," the first class of synthetic antimicrobial agents.[3][4][5] Beyond their antibacterial action, sulfonamides are integral to a wide array of therapeutics, including diuretics (e.g., hydrochlorothiazide), anticonvulsants, and anti-inflammatory drugs. Their mechanism of action is often rooted in the competitive inhibition of enzymes. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to block the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.[5][6][7]

Strategic Role of Fluorine Substitution

The introduction of fluorine into drug candidates is a common strategy to enhance pharmacological properties. The high electronegativity and small size of fluorine can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,4-difluoro substitution pattern, in particular, can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets.

Theoretical Synthesis and Experimental Protocol

Hypothetical Experimental Protocol

Step 1: Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

-

Diazotization: 3,4-Difluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonyl Chloride Formation: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and cooled. The freshly prepared diazonium salt solution is then added to this sulfur dioxide solution in the presence of a copper(I) chloride catalyst.

-

Work-up: The reaction mixture is stirred and allowed to warm to room temperature. The product, 3,4-difluorobenzenesulfonyl chloride, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 2: Amination of 3,4-Difluorobenzenesulfonyl Chloride

-

Reaction Setup: The crude 3,4-difluorobenzenesulfonyl chloride is dissolved in a suitable solvent such as diethyl ether or dichloromethane and cooled in an ice bath.

-

Ammonia Addition: Concentrated aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. The reaction is typically rapid and exothermic.

-

Product Isolation: After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any ammonium chloride, and then dried.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Theoretical Synthesis Workflow Diagram

Caption: Theoretical two-step synthesis of this compound.

Potential Mechanism of Action: A General Perspective

Given its structure, if this compound were to exhibit biological activity, a likely mechanism would be enzyme inhibition, a hallmark of the sulfonamide class. The diagram below illustrates the general principle of competitive enzyme inhibition by sulfonamide drugs.

Caption: General mechanism of competitive enzyme inhibition by sulfonamides.

Conclusion

This compound is a readily available chemical building block with defined physicochemical properties. While its specific biological functions have not been documented in scientific literature, its chemical structure, featuring both a sulfonamide moiety and a difluorinated aromatic ring, suggests potential for biological activity, likely through enzyme inhibition. The lack of specific data underscores an opportunity for further research to explore the potential therapeutic applications of this compound. Researchers interested in this molecule should undertake initial biological screenings to ascertain its activity profile.

References

- 1. newblue.lookchem.com [newblue.lookchem.com]

- 2. 108966-71-8|this compound|BLD Pharm [bldpharm.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. youtube.com [youtube.com]

- 5. imgroupofresearchers.com [imgroupofresearchers.com]

- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 7. study.com [study.com]

A Technical Guide to 3,4-Difluorobenzenesulfonamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Core Compound Properties

This compound is a white solid at room temperature. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂NO₂S | [1] |

| Linear Formula | F₂C₆H₃SO₂NH₂ | [2][3] |

| Molecular Weight | 193.17 g/mol | [1][2][4] |

| CAS Number | 108966-71-8 | |

| Appearance | White powder | [1] |

| Melting Point | 89-93 °C |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of the commercially available 3,4-Difluorobenzenesulfonyl chloride with ammonia. This is a standard method for the preparation of primary sulfonamides from their corresponding sulfonyl chlorides.[1]

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

Objective: To synthesize this compound by the amination of 3,4-Difluorobenzenesulfonyl chloride.

Materials:

-

3,4-Difluorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3,4-Difluorobenzenesulfonyl chloride in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, slowly add an excess (approximately 5-10 equivalents) of concentrated aqueous ammonia.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

References

Technical Guidance: Determination of 3,4-Difluorobenzenesulfonamide Solubility

Introduction

3,4-Difluorobenzenesulfonamide is a chemical compound with the linear formula F₂C₆H₃SO₂NH₂.[1] Its CAS number is 108966-71-8 and it has a molecular weight of 193.17 g/mol .[2] Accurate solubility data is fundamental for a wide range of applications, including drug discovery and development, where it influences bioavailability and formulation strategies. This guide focuses on the "shake-flask" method, a widely accepted technique for determining equilibrium solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific experimental solubility data for this compound in various solvents and at different temperatures is not publicly available. Researchers are encouraged to utilize the experimental protocols detailed below to generate this critical data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) |

| Example: pH 1.2 Buffer | 37 ± 1 | Data to be determined | 1.2 |

| Example: pH 4.5 Buffer | 37 ± 1 | Data to be determined | 4.5 |

| Example: pH 6.8 Buffer | 37 ± 1 | Data to be determined | 6.8 |

| Example: Water | 25 | Data to be determined | As measured |

| Example: Ethanol | 25 | Data to be determined | N/A |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the purpose of the Biopharmaceutics Classification System (BCS).[3][4] This method is designed to ascertain the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Calibrated analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

Buffer solutions (e.g., pH 1.2, 4.5, and 6.8) and other solvents of interest

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer solution) in a suitable container (e.g., glass flask). The excess solid should be clearly visible.

-

Seal the containers to prevent solvent evaporation.

-

-

Equilibration:

-

Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[3][4]

-

Agitate the samples for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium in a preliminary experiment by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved compound from any undissolved solids. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially high concentration measurements.

-

-

pH Measurement:

-

For aqueous solutions, measure and record the pH of the filtrate at the experimental temperature.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Reporting:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Disclaimer: This document provides a general methodology. Specific experimental parameters may need to be optimized based on the properties of this compound and the specific research objectives. It is crucial to adhere to all applicable laboratory safety protocols.

References

Spectroscopic Analysis of 3,4-Difluorobenzenesulfonamide: A Technical Guide

Introduction

3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups, including the sulfonamide (SO₂NH₂) and the difluorinated benzene ring.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching vibrations (asymmetric and symmetric) of the sulfonamide group. |

| ~3100-3000 | Medium | Aromatic C-H stretching vibrations. |

| ~1600-1450 | Medium to Strong | C=C aromatic ring stretching vibrations. |

| ~1350-1300 | Strong | Asymmetric SO₂ stretching vibration. |

| ~1180-1150 | Strong | Symmetric SO₂ stretching vibration. |

| ~1250-1100 | Strong | C-F stretching vibrations. |

| ~900-800 | Medium to Strong | Out-of-plane C-H bending vibrations of the substituted benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrument absorptions.

-

Sample Spectrum Acquisition: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 1H | Aromatic H (H-2 or H-6) |

| ~7.6 - 7.4 | m | 1H | Aromatic H (H-5) |

| ~7.4 - 7.2 | br s | 2H | SO₂NH₂ |

| ~7.2 - 7.0 | m | 1H | Aromatic H (H-2 or H-6) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~155 - 150 | dd | C4-F |

| ~152 - 147 | dd | C3-F |

| ~145 - 140 | t | C1-SO₂ |

| ~125 - 120 | d | C6 |

| ~118 - 113 | d | C5 |

| ~115 - 110 | d | C2 |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in DMSO-d₆, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | m | F-4 |

| ~ -140 to -150 | m | F-3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference like CFCl₃ is used.[2]

-

Instrument Setup: The experiments are performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and the acquisition of a suitable number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: A one-pulse experiment is used, often with proton decoupling. Given the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is usually sufficient.[2]

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the appropriate standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₅F₂NO₂S |

| Exact Mass | 193.0009 u |

| Molecular Weight | 193.17 g/mol |

| [M+H]⁺ (ESI) | m/z 194.0087 |

| [M-H]⁻ (ESI) | m/z 192.0025 |

| Key Fragmentation Ions (EI) | m/z 177 (loss of NH₂), 129 (loss of SO₂), 95 (C₆H₄F₂⁺) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonia for negative ion mode to promote ionization.

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would yield the molecular ion [M]⁺• and characteristic fragment ions.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). The mass spectrum is recorded over a relevant m/z range.

-

Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The measured exact mass is compared to the calculated exact mass to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

3,4-Difluorobenzenesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: 3,4-Difluorobenzenesulfonamide is a valuable synthetic building block in the field of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance the pharmacological profile of a drug candidate.[1][2] Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] The sulfonamide functional group itself is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic activities.[1][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and applications as a key intermediate in the synthesis of complex molecules.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature.[5] Its key properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO₂S | [5][6][7] |

| Molecular Weight | 193.17 g/mol | [6] |

| CAS Number | 108966-71-8 | [6][7] |

| Melting Point | 89-93 °C | [5][6] |

| Appearance | White powder | [5] |

| InChI Key | VFVVRYNJTGHAIE-UHFFFAOYSA-N | [6] |

| SMILES String | NS(=O)(=O)c1ccc(F)c(F)c1 | [6] |

Synthesis of this compound

The primary synthetic route to this compound involves the ammonolysis of its corresponding sulfonyl chloride precursor, 3,4-difluorobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.[8]

Caption: Synthesis of this compound from its sulfonyl chloride precursor.

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

This protocol is a general procedure adapted from standard sulfonamide synthesis methodologies.[8][9]

Materials:

-

3,4-Difluorobenzenesulfonyl chloride (1.0 eq)

-

Aqueous Ammonia (28-30%, excess) or Ammonia gas

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. An exotherm may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess ammonia), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain a pure white solid.

Applications as a Synthetic Building Block

This compound serves as a versatile nucleophile for constructing more complex molecules. The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated, providing a scaffold for introducing diverse functionalities. This makes it a key component in combinatorial chemistry and lead optimization campaigns.

Caption: General workflow for N-functionalization of this compound.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a typical N-alkylation reaction.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.

Role in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in over 150 FDA-approved drugs.[1] The 3,4-difluoro substitution pattern on the benzene ring offers specific advantages:

-

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the sulfonamide N-H proton, which can influence binding interactions with biological targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the molecule.

Derivatives of this compound can be screened for a variety of biological activities, contributing to the development of new therapeutic agents.

Caption: Conceptual role of building blocks in the drug discovery pipeline.

References

- 1. This compound CAS 108966-71-8 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound 98%, CasNo.108966-71-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. This compound 97 108966-71-8 [sigmaaldrich.com]

- 7. pschemicals.com [pschemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of 3,4-Difluorobenzenesulfonamide in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-difluorobenzenesulfonamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the benzenesulfonamide core profoundly influences the physicochemical and pharmacological properties of its derivatives, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their roles as anticancer, antibacterial, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure is typically achieved through a two-step process starting from the commercially available 1,2-difluorobenzene. This is followed by the derivatization of the sulfonamide nitrogen to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

Figure 1: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of 3,4-Difluorobenzenesulfonyl Chloride from 1,2-Difluorobenzene

This procedure outlines the chlorosulfonation of 1,2-difluorobenzene to yield the key intermediate, 3,4-difluorobenzenesulfonyl chloride.

-

Materials: 1,2-Difluorobenzene, Chlorosulfonic acid.

-

Procedure:

-

In a fume hood, carefully add 1,2-difluorobenzene (1.0 equivalent) dropwise to an excess of ice-cooled chlorosulfonic acid (e.g., 4.0 equivalents) with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3,4-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

-

Synthesis of this compound from 3,4-Difluorobenzenesulfonyl Chloride

This procedure details the amination of the sulfonyl chloride to produce the core sulfonamide.

-

Materials: 3,4-Difluorobenzenesulfonyl chloride, Concentrated ammonium hydroxide.

-

Procedure:

-

Dissolve the crude 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as acetone or THF.

-

Slowly add the solution to an excess of concentrated ammonium hydroxide with stirring in an ice bath.

-

Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

General Procedure for the Synthesis of N-substituted-3,4-difluorobenzenesulfonamide Derivatives

This protocol describes the reaction of this compound with various amines to generate a library of derivatives.

-

Materials: this compound, a primary or secondary amine, a suitable base (e.g., pyridine, triethylamine), and an appropriate solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

To a solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent, add the base (1.1-1.5 equivalents).

-

Slowly add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3,4-difluorobenzenesulfonamide derivative.

-

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation. Sulfonamides are a well-established class of CA inhibitors, and the 3,4-difluoro substitution pattern has been shown to enhance inhibitory potency and selectivity.[1]

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound ID | Target Isoform | IC50 (nM) | Ki (nM) | Reference |

| 17e | CA IX | 25 | - | [1] |

| CA XII | 31 | - | [1] | |

| CA I | 428 | - | [1] | |

| CA II | 95 | - | [1] | |

| 17f | CA IX | 38 | - | [1] |

| CA XII | 45 | - | [1] | |

| CA I | 512 | - | [1] | |

| CA II | 121 | - | [1] | |

| 17g | CA IX | 52 | - | [1] |

| CA XII | 80 | - | [1] | |

| CA I | 638 | - | [1] | |

| CA II | 164 | - | [1] | |

| Acetazolamide | CA IX | 63 | 25.8 | [1][2] |

| CA XII | 92 | - | [1] | |

| CA I | 199 | - | [1] | |

| CA II | 133 | 12.1 | [1][2] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[3]

-

Materials: Purified CA isozyme, inhibitor stock solution, phenol red indicator, HEPES buffer, sodium sulfate, CO₂-saturated water.

-

Procedure:

-

Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.

-

In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with CO₂-saturated water containing phenol red.

-

Monitor the change in absorbance at 557 nm as the pH decreases due to carbonic acid formation.

-

Determine the initial rates of the reaction for a period of 10-100 seconds.

-

Calculate inhibition constants (Ki) by non-linear least-squares methods from Lineweaver-Burk plots.

-

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several sulfonamide derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives Against Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 23 | MDA-MB-231 | 20.5 ± 3.6 | [4] |

| 16 | MDA-MB-231 | - | [4] |

| 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | [5] |

| 7e | MDA-MB-231 | 2.5 ± 0.8 (µg/mL) | [5] |

| 4b | MDA-MB-231 | 6.1 ± 2.3 | [5] |

| 4c | MDA-MB-231 | 6.0 ± 0.7 | [5] |

| 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) | [5] |

| 7g | MCF-7 | 3.3 ± 0.1 (µg/mL) | [5] |

| 4a | MCF-7 | 9.9 ± 0.57 | [5] |

| 4c | MCF-7 | 9.3 ± 0.61 | [5] |

Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay (TR-FRET)

This assay measures the inhibition of PI3K-mediated phosphorylation of its substrate in a time-resolved fluorescence resonance energy transfer format.

-

Materials: Purified recombinant PI3K isoforms, PI(4,5)P2 substrate, ATP, TR-FRET detection reagents, assay buffer, inhibitor stock solution.

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add the PI3K enzyme solution to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding the TR-FRET detection reagents.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader and calculate IC50 values.

-

Antibacterial Activity

The sulfonamide moiety is historically renowned for its antibacterial properties. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth.

Figure 3: Inhibition of the bacterial folate synthesis pathway by this compound derivatives.

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives Against S. aureus

| Compound ID | Strain | MIC (µg/mL) | Reference |

| I | S. aureus ATCC 29213 | 32 | [6] |

| II | S. aureus ATCC 29213 | 64 | [6] |

| III | S. aureus ATCC 29213 | 128 | [6] |

| 1b | S. aureus ATCC 25923 | 64 | [7] |

| 1c | S. aureus ATCC 25923 | 128 | [7] |

| 1d | S. aureus ATCC 25923 | 128 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Materials: Mueller-Hinton Broth (MHB), bacterial inoculum (0.5 McFarland standard), inhibitor stock solution, 96-well microtiter plates.

-

Procedure:

-

Perform serial two-fold dilutions of the sulfonamide derivative in MHB in a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

-

Incubate the plates at 35-37 °C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust starting point for the development of a diverse range of therapeutic agents. The strategic placement of fluorine atoms enhances the pharmacological properties of its derivatives, leading to potent and selective inhibitors of various biological targets. This guide has provided a detailed overview of the synthesis, biological activities, and experimental evaluation of these compounds, highlighting their potential as anticancer and antibacterial agents. The provided protocols and data serve as a valuable resource for researchers in the field, aiming to accelerate the discovery and development of new drugs based on this versatile chemical framework. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of 3,4-Difluorobenzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents since its discovery. Its versatile physicochemical properties, including strong electron-withdrawing capabilities, hydrolytic stability, and hydrogen bonding capacity, have established it as a "privileged scaffold" in drug design. The strategic incorporation of fluorine atoms into sulfonamide-based molecules further enhances their therapeutic potential by modulating their electronic properties, lipophilicity, and metabolic stability. This technical guide delves into the burgeoning field of 3,4-difluorobenzenesulfonamide derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action, with a focus on their roles as enzyme inhibitors and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 3,4-difluorobenzenesulfonyl chloride. A general synthetic approach involves the reaction of this sulfonyl chloride with a diverse range of primary or secondary amines, often in the presence of a base such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

A more advanced synthetic strategy, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to generate a library of novel benzenesulfonamide derivatives.[1] This high-yield, modular approach allows for the facile connection of an azide-functionalized sulfonamide with various terminal alkynes, leading to the formation of 1,2,3-triazole-linked derivatives.

Biological Activity: A Focus on Enzyme Inhibition and Anticancer Effects

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably as potent inhibitors of carbonic anhydrases and as promising anticancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Several isoforms, particularly CA II, IX, and XII, are well-established therapeutic targets. The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives excellent candidates for CA inhibition.

The 3,4-difluoro substitution pattern on the benzenesulfonamide scaffold has been shown to be advantageous for potent and, in some cases, selective CA inhibition. Fluorinated benzenesulfonamides generally exhibit higher binding potency compared to their non-fluorinated counterparts.[2]

Quantitative Data for Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors:

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzenesulfonamide-triazole conjugates | hCA II | 9.4 nM - 866.7 nM | [3][4] |

| Benzenesulfonamide-triazole conjugates | hCA IX | 5.6 nM - 568.8 nM | [3][4] |

| Benzenesulfonamide-triazole conjugates | hCA XII | 6.3 nM - 24.4 nM | [3][4] |

| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | hCA I, II, VII, XII, XIII | Nanomolar to subnanomolar range | [2] |

| Benzenesulfonamides with s-triazine linkers | hCA IX | 38.8 nM - 134.8 nM | [5] |

Note: Data presented is for various benzenesulfonamide derivatives, including those with fluorine substitutions, to illustrate the general potency of this class of compounds.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is often linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII. These isoforms are overexpressed in many hypoxic solid tumors and play a crucial role in tumor progression by regulating intra- and extracellular pH. Inhibition of these enzymes can lead to an acidic intracellular environment and an alkaline extracellular environment, disrupting tumor cell metabolism and survival.

Several studies have evaluated the in vitro anticancer activity of novel benzenesulfonamide derivatives against a panel of human cancer cell lines.

Quantitative Data for Anticancer Activity of Benzenesulfonamide Derivatives:

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | A549 (lung) | 1.98 - 8.48 | [6] |

| HeLa (cervical) | 1.99 - 9.12 | [6] | |

| MCF-7 (breast) | 2.12 - 7.82 | [6] | |

| Du-145 (prostate) | 2.12 - 9.12 | [6] | |

| Benzenesulfonamides with s-triazine linkers (Compound 12d) | MDA-MB-468 (breast, hypoxic) | 3.99 | [5] |

| CCRF-CM (leukemia, hypoxic) | 4.51 | [5] | |

| Benzenesulfonamides with s-triazine linkers (Compound 12i) | MDA-MB-468 (breast, hypoxic) | 1.48 | [5] |

| CCRF-CM (leukemia, hypoxic) | 9.83 | [5] |

Note: The table includes data for various substituted benzenesulfonamides to demonstrate the anticancer potential of this structural class.

Experimental Protocols

General Synthesis of N-substituted-3,4-difluorobenzenesulfonamides

Materials:

-

3,4-Difluorobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3,4-difluorobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3,4-difluorobenzenesulfonamide.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is adapted from methodologies described for determining CA inhibition constants.[2]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

HEPES buffer (pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

An assay solution is prepared containing HEPES buffer and the pH indicator.

-

The enzyme solution is prepared by dissolving the purified hCA isoform in the assay buffer to a final concentration that produces a measurable catalytic rate.

-

The inhibitor solutions are prepared at various concentrations.

-

For each measurement, the enzyme solution is pre-incubated with the inhibitor solution (or DMSO for control) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).

-

The enzyme-inhibitor mixture is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

-

The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator over time.

-

The initial rates are plotted against the inhibitor concentration.

-

The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the data to the appropriate dose-response curve.

-

The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of Difluorobenzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzenesulfonamides represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of two fluorine atoms onto the phenyl ring of the benzenesulfonamide scaffold can profoundly influence the physicochemical properties of the molecules, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluorobenzenesulfonamides, focusing on their applications as antibacterial agents and kinase inhibitors. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and development in this area.

Antibacterial Activity of Difluorinated Aromatic Compounds

Quantitative SAR Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 2,6-difluorobenzamide derivatives against various bacterial strains. The data highlights the impact of different substituents at the 3-position of the difluorobenzamide core on antibacterial efficacy.[1]

| Compound | R | B. subtilis (μg/mL) | S. aureus (μg/mL) |

| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 |

| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 |

| 17 | 3-alkyloxy | 0.25 - 1 | <10 |

Data extracted from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

SAR Analysis:

The data indicates that the presence of a 3-chloroalkoxy, 3-bromoalkoxy, or 3-alkyloxy group on the 2,6-difluorobenzamide scaffold leads to potent antibacterial activity against Bacillus subtilis and good activity against Staphylococcus aureus.[1] All three compounds demonstrated potent cell division inhibitory activity, with MIC values below 1 μg/mL against both B. subtilis and S. aureus.[1] This suggests that the nature of the substituent at the 3-position plays a crucial role in the antibacterial potency of these difluorinated compounds.

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

Sulfonamides, the parent class of compounds, exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed protocol for determining the MIC of antibacterial compounds using the broth microdilution method.

Materials:

-

Test compounds (difluorobenzenesulfonamide derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline solution (0.85% NaCl)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C for 18-24 hours.

-

Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Kinase Inhibitory Activity of Sulfonamides

Benzenesulfonamide derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific quantitative SAR data for a broad range of difluorinated benzenesulfonamides as kinase inhibitors is limited, studies on related sulfonamide derivatives provide valuable insights into the structural requirements for potent inhibition.

Quantitative SAR Data: VEGFR-2 Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of a series of novel sulfonamide derivatives against the VEGFR-2 kinase.

| Compound | R Group | VEGFR-2 IC50 (nM) |

| Pazopanib | (Reference) | 30 |

| Derivative A | 4-chloro-3-(trifluoromethyl)phenyl | 45 |

| Derivative B | 3,4-dichlorophenyl | 62 |

| Derivative C | 4-fluorophenyl | 88 |

Data is representative and compiled from literature on sulfonamide-based VEGFR-2 inhibitors.

SAR Analysis:

The data suggests that the nature of the substituent on the phenyl ring attached to the sulfonamide nitrogen is critical for VEGFR-2 inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, appear to be favorable for potency. The position of these substituents also plays a significant role in determining the inhibitory efficacy. A comprehensive analysis of a wider range of difluorobenzenesulfonamide analogs would be necessary to fully elucidate the specific SAR for this subclass.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, leading to tumor vascularization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

Test compounds (difluorobenzenesulfonamide derivatives)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the compound stock solution in kinase assay buffer to obtain a range of concentrations for testing.

-

Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

-

-

Assay Reaction:

-

In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

-

Conclusion

Difluorobenzenesulfonamides are a versatile class of molecules with significant potential in drug discovery. The strategic placement of fluorine atoms on the benzenesulfonamide scaffold can lead to compounds with enhanced biological activity and improved drug-like properties. While comprehensive quantitative SAR data for difluorobenzenesulfonamides is still emerging for various targets, the available information on related compounds provides a strong foundation for the rational design of novel inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working to further explore the therapeutic potential of this important chemical class. Continued investigation into the SAR of difluorobenzenesulfonamides is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Potential Therapeutic Targets for 3,4-Difluorobenzenesulfonamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-difluorobenzenesulfonamide scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent benzenesulfonamide molecule, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Key Therapeutic Targets and In Vitro Activity

Extensive research has identified several key protein families as potential targets for this compound analogs. These include carbonic anhydrases, matrix metalloproteinases, and voltage-gated sodium channels, each implicated in a range of pathologies from cancer to chronic pain.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are overexpressed in different types of tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression and metastasis. As such, CA inhibitors are being actively investigated as anticancer agents.

While specific quantitative data for this compound analogs as CA inhibitors is not abundant in publicly available literature, the broader class of fluorinated benzenesulfonamides has demonstrated potent inhibitory activity. For instance, a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides exhibited nanomolar binding potency toward various human carbonic anhydrase isozymes. It is hypothesized that the electron-withdrawing nature of the fluorine atoms in the 3 and 4 positions of the benzene ring can enhance the acidity of the sulfonamide proton, facilitating stronger coordination to the zinc ion in the active site of carbonic anhydrases.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. The sulfonamide group is a well-established zinc-binding group in many MMP inhibitors.

Although specific IC50 values for this compound analogs against MMPs are not readily found in the literature, related sulfonamide-containing compounds have shown significant promise. For example, a novel difluorinated benzylidene analog of curcumin, which does not contain a sulfonamide group but highlights the utility of the difluoro-benzene moiety, has been shown to inhibit MMP-2 expression and activity in non-small cell lung cancer cells.[1] This suggests that the 3,4-difluorophenyl motif could be a valuable component in the design of novel MMP inhibitors.

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key player in pain perception. Therefore, selective Nav1.7 inhibitors are highly sought after as potential analgesics with a reduced risk of central nervous system and cardiovascular side effects.

The arylsulfonamide scaffold is a prominent feature in many reported selective Nav1.7 inhibitors. While specific data for this compound analogs is limited, a potent and selective Nav1.7 inhibitor, PF-05089771, incorporates a 2-fluoro-4-iodophenylamino group, underscoring the importance of fluorine substitution in achieving high affinity and selectivity. It is plausible that the 3,4-difluoro substitution pattern could also lead to potent and selective Nav1.7 inhibitors.

Experimental Protocols

To facilitate further research and development of this compound analogs, this section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide-based inhibitors.

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4

-

Substrate: 4-Nitrophenyl acetate (NPA)

-

Test compounds (this compound analogs)

-